2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-Amino-5-bromo-4-(hydroxymethyl)pyridine, also known as ABHP, is a pyridine derivative that has found widespread use in various fields of research and industry. It has a molecular formula of C6H7BrN2O and a molecular weight of 203.04 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-amino-5-bromo-4 (3H)-pyrimidinone derivatives bearing different substituents at the C-6 position were synthesized using a highly regioselective lithiation-substitution protocol . Another study reported the efficient synthesis of a series of novel pyridine derivatives by the application of palladium-catalyzed Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For example, the structure of a supramolecular assembly constructed by 2-amino-5-bromo-3-methylpyridine and 2,4-dihydroxybenzoic acid was determined by single-crystal X-ray crystallography .Chemical Reactions Analysis
In terms of chemical reactions, the protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . This reaction was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine include a predicted boiling point of 344.5±37.0 °C, a predicted density of 1.766±0.06 g/cm3, and a predicted pKa of 12.65±0.10 .Scientific Research Applications
Heterocyclic Amines in Dietary Studies
Heterocyclic amines (HCAs) such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) have been extensively studied for their presence in cooked meats and their potential carcinogenic effects. Research on HCAs focuses on understanding their formation, dietary exposure, and mechanisms of action as potential carcinogens. Investigations into HCAs' metabolic pathways reveal the role of enzymes like CYP1A2 in converting these compounds into their active carcinogenic forms, emphasizing the significance of metabolic activation in assessing their carcinogenic potential in humans (Boobis et al., 1994).
Pyrimidine Nucleotidase Deficiency
Research into pyrimidine nucleotidases, such as studies on pyrimidine 5' nucleotidase (P5'N-1) deficiency, highlights the importance of these enzymes in human health. P5'N-1 deficiency, an autosomal recessive condition, leads to hemolytic anemia characterized by basophilic stippling of erythrocytes and accumulation of pyrimidine nucleotides. Understanding the genetic basis of such conditions helps in diagnosing and potentially treating related anemias (Marinaki et al., 2001).
Antioxidant and Depigmenting Agents
Compounds like kojic acid (5‐hydroxy‐2‐(hydroxymethyl)‐4‐pyrone), which shares a functional group similarity with the hydroxymethyl in 2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one, are used in skin care products for their depigmenting effects. Research into such compounds contributes to the understanding of their mechanisms of action, potential sensitization, and therapeutic applications in dermatology (Nakagawa et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
2-amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-3-2(1-10)8-5(7)9-4(3)11/h10H,1H2,(H3,7,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWHAIVJPQVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NC(=N1)N)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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